molecular formula C22H19N3O B2959171 N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide CAS No. 833431-58-6

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide

Cat. No.: B2959171
CAS No.: 833431-58-6
M. Wt: 341.414
InChI Key: MSWJGSAOZBJOOM-UHFFFAOYSA-N
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Description

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at the phenyl and propanamide moieties. One common method involves the cyclization of 2-aminopyridine with α-bromoketones under basic conditions to form the imidazo[1,2-a]pyridine core . Subsequent reactions with appropriate reagents can introduce the phenyl and propanamide groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases like Alzheimer’s and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide
  • 6-(Imidazo[1,2-a]pyridin-2-yl)phenyl derivatives
  • 2-(Substituted-phenyl)imidazo[4,5-] derivatives

Uniqueness

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide stands out due to its specific structural features and biological activities. Its unique combination of the imidazo[1,2-a]pyridine core with the phenylpropanamide moiety allows it to interact with a distinct set of molecular targets, making it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c26-22(14-9-17-6-2-1-3-7-17)23-19-12-10-18(11-13-19)20-16-25-15-5-4-8-21(25)24-20/h1-8,10-13,15-16H,9,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWJGSAOZBJOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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